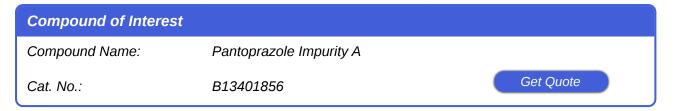


Pantoprazole Impurity A: A Comprehensive Guide to Reference Standard Availability and Analytical Methods

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the availability of **Pantoprazole Impurity A** reference standards, their sources, and the analytical methodologies crucial for its identification and quantification. This document is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of pantoprazole-related pharmaceutical products.

Introduction to Pantoprazole Impurity A

Pantoprazole Impurity A, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is a significant process-related impurity and potential degradant of Pantoprazole, a widely used proton pump inhibitor.[1][2] Its effective identification and control are paramount to ensure the safety, efficacy, and regulatory compliance of Pantoprazole drug products. The availability of a well-characterized reference standard for **Pantoprazole Impurity A** is therefore essential for accurate analytical testing.

Availability and Sources of Pantoprazole Impurity A Reference Standard

Pantoprazole Impurity A reference standard is available from several reputable suppliers, including pharmacopoeial bodies and specialized chemical providers. These standards are







crucial for method development, validation, and routine quality control testing.[3]

Pharmacopoeial Status:

Pantoprazole Impurity A is recognized by major pharmacopoeias, ensuring its importance in the quality assessment of Pantoprazole. It is officially listed as:

- British Pharmacopoeia (BP): Pantoprazole Impurity A[4][5]
- European Pharmacopoeia (EP): Pantoprazole EP Impurity A[1][2][6][7]
- United States Pharmacopeia (USP): Pantoprazole Related Compound A[1][6][7]

The CAS number for **Pantoprazole Impurity A** is 127780-16-9.[1][4][8] Common synonyms include Pantoprazole Sulfone.[1][6][7]

Commercial Suppliers:

A comprehensive list of commercial suppliers offering **Pantoprazole Impurity A** reference standards is provided below. Most suppliers provide a Certificate of Analysis (CoA) and detailed characterization data, which may include ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA).[6]



| Supplier | Product Name | Catalogue Number | Additional Information |
|---------------------------------------|-------------------------------|------------------|---|
| LGC Standards (distributor for BP) | pantoprazole impurity A | BP 1198 | Supplied as a British Pharmacopoeia Chemical Reference Substance (BPCRS). Pack size is typically 25 mg.[4][5] |
| SynZeal Research | Pantoprazole EP Impurity A | Not specified | Provides CoA and analytical data.[1] |
| Veeprho | Pantoprazole EP Impurity A | Not specified | Adheres to USP, EMA, JP, and BP guidelines. Accompanied by a Structure Elucidation Report (SER).[2] |
| Simson Pharma Limited | Pantoprazole EP Impurity A | Not specified | Accompanied by a Certificate of Analysis. [9] |
| Pharmaffiliates | Pantoprazole - Impurity A | PA1605010 | Provides high purity reference standard.[8] |
| GLP Pharma Standards | Pantoprazole EP Impurity A | GL-P0202 | Supplied with CoA, ¹ H-NMR, MASS, HPLC, IR, and Potency by TGA.[6] |
| SynThink Research Chemicals | Pantoprazole EP Impurity A | SA29101 | Provides comprehensive characterization data and CoA. |
| Chemicea Pharmaceuticals | Pantoprazole EP Impurity A | Not specified | Impurity standard of Pantoprazole.[7] |



| Anant Pharmaceuticals Pvt. Ltd. | Pantoprazole EP Impurity A | Not specified | Manufacturer and supplier in India.[11] |
|---------------------------------------|-------------------------------|---------------|---|
| Opulent Pharma | Pantoprazole EP Impurity A | Not specified | In-stock inventory.[12] |

Experimental Protocols: Analytical Methodologies

The quantification and identification of **Pantoprazole Impurity A** are predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The following section details a typical HPLC method synthesized from various pharmacopoeial monographs and scientific literature.

A. HPLC Method for the Determination of Pantoprazole and its Related Substances (including Impurity A)

This method is a representative protocol for the separation and quantification of Pantoprazole and its impurities.

- 1. Chromatographic Conditions:
- Column: A common choice is a C18 column, such as Hypersil ODS (250 x 4.6 mm, 5 μm particle size).[1][4]
- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: 0.01 M phosphate buffer (pH 7.0).[1][4]
 - Mobile Phase B: Acetonitrile.[1][4]
- Gradient Program: A time-based gradient program should be developed to ensure adequate separation of all impurities. For example, a gradient could start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
- Flow Rate: 1.0 mL/min.[1][2][4]







Detection: UV detection at 290 nm.[1][2][4]

Column Temperature: Ambient or controlled at 30°C or 40°C.[2]

Injection Volume: 20 μL.[1]

2. Preparation of Solutions:

- Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v) or a mixture of acetonitrile and water (1:1) is often used.[1][13]
- Standard Solution (Impurity A): Accurately weigh a suitable amount of Pantoprazole
 Impurity A reference standard and dissolve it in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Pantoprazole drug substance or product in the diluent to a specified concentration.
- System Suitability Solution: A solution containing known concentrations of Pantoprazole and **Pantoprazole Impurity A** is prepared to verify the performance of the chromatographic system. The resolution between the peaks of Pantoprazole and Impurity A is a critical system suitability parameter.[2][5]

3. System Suitability:

The system is deemed suitable for use if the resolution between the Pantoprazole and Impurity A peaks is greater than a specified value (e.g., >1.5 or >2.0) and the relative standard deviation (RSD) for replicate injections of the standard solution is within acceptable limits (e.g., <10%).[2]

4. Analysis:

Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

Calculation:

The amount of **Pantoprazole Impurity A** in the sample is calculated by comparing the peak area of Impurity A in the sample chromatogram with the peak area of Impurity A in the standard chromatogram.

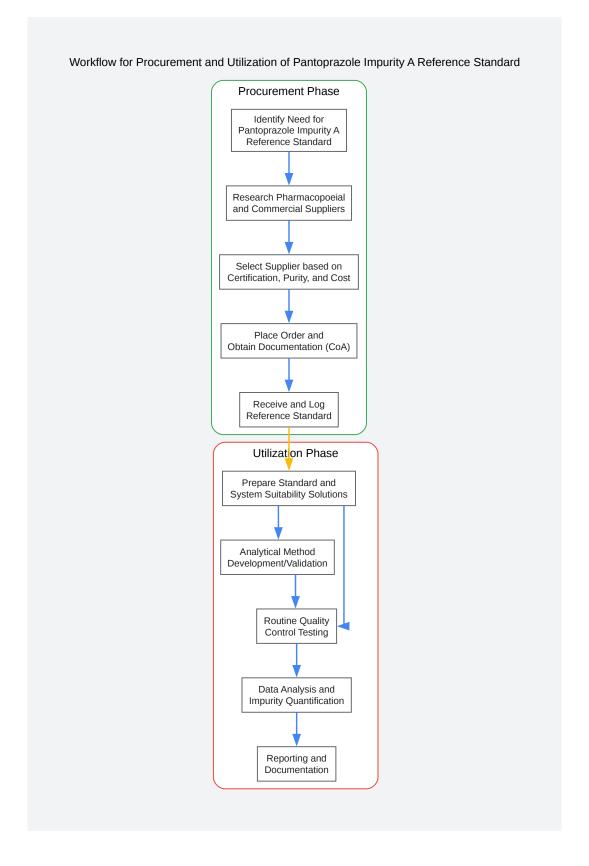


Visualization of Procurement and Utilization

Workflow

The following diagram illustrates the logical workflow for procuring and utilizing a **Pantoprazole Impurity A** reference standard in a pharmaceutical quality control setting.





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Caption: Procurement and utilization workflow for Pantoprazole Impurity A.



This guide provides a foundational understanding for professionals working with Pantoprazole. For specific applications, it is imperative to consult the relevant pharmacopoeial monographs and internal standard operating procedures.

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